1-Oleoyl-sn-glycero-3-phosphocholine
Overview
Description
Oleoyl-lysophosphatidylcholine is a bioactive lipid molecule that belongs to the class of lysophospholipids. It consists of a glycerol backbone linked to a single oleic acid chain and a phosphocholine head group. This compound is known for its role in various biological processes, including cell signaling, inflammation, and lipid metabolism .
Mechanism of Action
Target of Action
1-Oleoyl-sn-glycero-3-phosphocholine, also known as LPC 18:1, is a highly reactive molecule that can be isolated from fish tissue samples . It is a parasympathomimetic acetylcholine precursor and is involved in the biosynthesis of the neurotransmitter acetylcholine .
Mode of Action
LPC 18:1 rapidly delivers choline to the brain across the blood-brain barrier . It interacts with its targets in a non-disruptive way , indicating an intracellular targeting mode of action .
Biochemical Pathways
The compound is involved in the conversion of radioactive oleate into linoleate, indicating acyl-CoA: lysophosphatidylcholine acyltransferase and 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine delta 12-desaturase (delta 12-desaturase) activity .
Pharmacokinetics
It is known that it is a highly reactive molecule that can be isolated from biological samples , suggesting that it may have good bioavailability.
Result of Action
The interaction of LPC 18:1 with its targets leads to the production of acetylcholine , a neurotransmitter essential for many functions in the body, including muscle stimulation, memory formation, and regulation of heart rate.
Action Environment
The action, efficacy, and stability of LPC 18:1 can be influenced by various environmental factors. For example, the presence of other molecules in the environment can affect its reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl-lysophosphatidylcholine can be synthesized through the lipase-catalyzed esterification of glycerophosphocholine and free oleic acid. The reaction is typically carried out in a solvent-free medium without the need for water removal. The complete solubilization of glycerophosphocholine in oleic acid is achieved by heating the mixture at high temperatures for a short duration. The immobilized lipase from Rhizomucor miehei is often used as the catalyst, and the optimal reaction conditions include a substrate ratio of 1:20 (glycerophosphocholine to oleic acid), a catalyst amount of 10% (w/w of substrates), and a temperature of 50°C. Under these conditions, a yield of 75% of oleoyl-lysophosphatidylcholine can be achieved in 24 hours .
Industrial Production Methods
In industrial settings, the production of oleoyl-lysophosphatidylcholine follows similar principles as the laboratory synthesis but on a larger scale. The use of immobilized lipases and optimized reaction conditions ensures high yields and efficiency. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oleoyl-lysophosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The oleic acid chain can be oxidized, leading to the formation of reactive oxygen species.
Common Reagents and Conditions
Oxidation: Reactive oxygen species or specific oxidizing agents can be used to induce oxidation.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to catalyze the hydrolysis reaction.
Major Products Formed
Oxidation: Reactive oxygen species and oxidized lipid products.
Hydrolysis: Lysophosphatidylcholine and free oleic acid.
Scientific Research Applications
Oleoyl-lysophosphatidylcholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cell signaling, inflammation, and lipid metabolism.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized as an emulsifier and wetting agent in the food-processing and cosmetic industries. .
Comparison with Similar Compounds
Similar Compounds
- Palmitoyl-lysophosphatidylcholine
- Stearoyl-lysophosphatidylcholine
- Linoleoyl-lysophosphatidylcholine
- Arachidonoyl-lysophosphatidylcholine
Uniqueness
Oleoyl-lysophosphatidylcholine is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interactions with cellular targets. Compared to other lysophosphatidylcholines, it has distinct effects on oxidative stress, inflammation, and lipid metabolism .
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFBLWGFFICM-PTGWMXDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334331 | |
Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(18:1(9Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19420-56-5 | |
Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LysoPC(18:1(9Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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